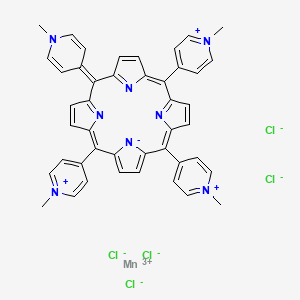

Mn(III) 中间体-四(N-甲基-4-吡啶基)卟啉五氯化物

描述

Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride (MTPPC) is a metalloporphyrin complex. This coordination complex comprises manganese, a tetradentate ligand, and five chlorides . It is a synthetic, Manganese (III) porphyrin .

Synthesis Analysis

An electrochemical sensor has been developed based on the Mn(III) meso-tetra(N-methyl-4-pyridyl) porphyrin complex, MnTMPyP, immobilized on the glassy carbon electrode, GCE, for the non-enzymatic selective electrocatalytic determination of hydrogen peroxide .Molecular Structure Analysis

The molecular formula of Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride is C44H36Cl5MnN8 . The molecular weight is 909.0 g/mol .Chemical Reactions Analysis

Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride finds utility as a catalyst in organic synthesis, an oxidant in organic reactions, and a photoreactive substance in photochemistry .Physical and Chemical Properties Analysis

Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride is stable and soluble in water .科学研究应用

电化学传感器系统

该化合物用于合成电化学传感器系统的电极。 它用作生物模拟电催化传感器材料,用于检测过氧化氢,具有高灵敏度和选择性 . 该化合物能够吸附到电极表面,从而可以有效监测过氧化氢的动态变化,这对于理解植物对胁迫因子的反应至关重要 .

非酶电化学传感器

Mn(III) 中间体-四(N-甲基-4-吡啶基)卟啉五氯化物用于过氧化氢的非酶电催化测定。 它也用作氧化酶生物传感器中的电化学传感器,用于分析生物介质 . 该应用对于开发不需要使用贵金属的高性能传感器和即时诊断设备具有重要意义 .

有机合成催化

该化合物在有机合成中用作催化剂。 它作为电子供体的作用使其能够促进各种氧化还原转化,使其成为合成复杂有机分子的宝贵催化剂 .

有机反应中的氧化剂

除了催化特性外,Mn(III) 中间体-四(N-甲基-4-吡啶基)卟啉五氯化物在有机反应中也用作氧化剂。 它能够将电子转移到其他分子,使其成为促进特定反应途径的多功能氧化剂 .

光化学中的光反应物质

该化合物的光反应性质使其能够用于光化学应用。 它可以参与光诱导电子转移过程,这是光化学领域的基础 .

生物模拟传感

该化合物是生物模拟传感器开发中的重要组成部分。 这些传感器模拟氧化还原转化的酶催化作用,对于以高灵敏度和稳健性检测各种分析物和生物标志物至关重要 .

作用机制

生化分析

Biochemical Properties

Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride plays a crucial role in biochemical reactions, primarily functioning as an electron donor. This property enables it to act as a catalyst in organic synthesis, an oxidant in organic reactions, and a photoreactive substance in photochemistry . The compound interacts with various enzymes and proteins, facilitating catalytic, oxidizing, and photoreactive roles. For instance, it has been shown to efficiently catalyze olefin oxidation with high selectivity in a solid–liquid biphasic reaction system .

Cellular Effects

Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to transfer electrons to other molecules impacts cellular redox states, which in turn affects cell function . Additionally, its role as a photoreactive substance allows it to interact with cellular components under light exposure, potentially influencing cellular responses to oxidative stress .

Molecular Mechanism

At the molecular level, Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride exerts its effects through binding interactions with biomolecules. It functions as an electron donor, transferring electrons to other molecules and enabling catalytic, oxidizing, and photoreactive roles . This electron transfer capability is central to its mechanism of action, facilitating enzyme inhibition or activation and changes in gene expression. The compound’s interactions with enzymes and proteins are critical for its catalytic activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride change over time. The compound has demonstrated great stability, recyclability, and leaching resistance, maintaining its catalytic activity over multiple cycles . Studies have shown that the quality of the catalyst remains consistent for up to eight cycles, indicating its durability and long-term effectiveness

Metabolic Pathways

Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its catalytic and oxidizing roles The compound’s electron transfer capability plays a significant role in metabolic flux and metabolite levels, impacting cellular redox states and overall metabolism

Transport and Distribution

Within cells and tissues, Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its overall activity and function. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its application in biochemical research.

Subcellular Localization

The subcellular localization of Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride is critical for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its catalytic, oxidizing, and photoreactive roles

属性

IUPAC Name |

manganese(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;pentachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H36N8.5ClH.Mn/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;;/h5-28H,1-4H3;5*1H;/q+2;;;;;;+3/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZZTXYKLXZFSZ-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Mn+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H36Cl5MnN8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

909.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125565-45-9 | |

| Record name | Manganese meso-tetra-(4-methyl-4-pyridinium)porphyrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

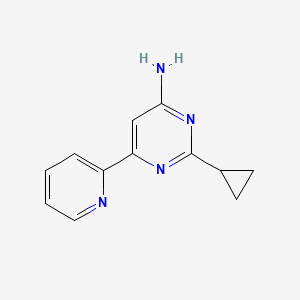

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

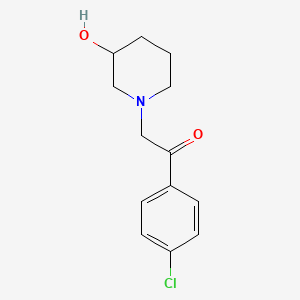

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Trifluoromethyl)phenoxy]ethanimidamide hydrochloride](/img/structure/B1463121.png)

![4-[(2,2,2-Trifluoroethoxy)methyl]piperidine hydrochloride](/img/structure/B1463124.png)